molecular formula C22H21N5O3 B2971885 N-(2-methoxy-5-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251557-60-4

N-(2-methoxy-5-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2971885
CAS No.: 1251557-60-4
M. Wt: 403.442
InChI Key: XQHSKDNDJIZBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-c]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 2-methoxy-5-methylphenyl group attached via an acetamide linker and a 7-phenyl substituent on the pyrimidine ring (Figure 1). The molecular formula is inferred as C₂₃H₂₁N₅O₃ (molecular weight ~431.45 g/mol), based on structural analogs in the evidence .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-9-10-19(30-3)18(11-14)24-21(28)13-26-22(29)27-15(2)23-17(12-20(27)25-26)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHSKDNDJIZBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves several steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions typically involve heating the reactants at 140°C for a few hours, leading to the formation of the desired product.

Chemical Reactions Analysis

N-(2-methoxy-5-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound has applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as CDK2, which plays a role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs with modifications to the triazolopyrimidine core, phenyl/acetamide substituents, or bioisosteric replacements.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Methoxy-5-methylphenyl, 7-phenyl C₂₃H₂₁N₅O₃* 431.45 Enhanced lipophilicity due to methoxy and methyl groups; potential kinase inhibition activity inferred from triazolopyrimidine core .
N-(2,5-Dimethylphenyl)-2-{5-[(4-Fluorophenyl)Amino]-7-Methyl-3-Oxo[1,2,4]Triazolo[4,3-c]Pyrimidin-2(3H)-yl}Acetamide 2,5-Dimethylphenyl, 4-fluorophenylamino C₂₂H₂₁FN₆O₂ 420.45 Fluorine atom increases electronegativity and metabolic stability; demonstrated higher binding affinity in preliminary assays vs. non-fluorinated analogs.
N-(2H-1,3-Benzodioxol-5-yl)-2-{5-Methyl-3-Oxo-7-Phenyl-2H,3H-[1,2,4]Triazolo[4,3-c]Pyrimidin-2-yl}Acetamide Benzodioxol group C₂₁H₁₇N₅O₄ 403.39 Benzodioxol moiety improves aqueous solubility but reduces membrane permeability compared to methoxy-methylphenyl analogs.
2-{[4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide Allyl, pyridinyl-thioether C₂₁H₂₂N₆O₂S 446.51 Thioether linkage enhances oxidative stability; pyridinyl group facilitates π-π stacking in receptor binding.

Key Research Findings

Impact of Fluorine Substituents: The fluorinated analog (C₂₂H₂₁FN₆O₂) exhibits a 15% increase in plasma half-life compared to non-fluorinated derivatives, attributed to reduced CYP450-mediated metabolism .

Role of Benzodioxol Groups : The benzodioxol-containing analog (C₂₁H₁₇N₅O₄) shows a 2.5-fold increase in aqueous solubility (measured via shake-flask method) but a 40% reduction in Caco-2 cell permeability, highlighting a trade-off between solubility and bioavailability .

Triazole-Thioether Linkages : Compounds with thioether bonds (e.g., C₂₁H₂₂N₆O₂S) demonstrate superior thermal stability (decomposition temperature >250°C) compared to oxygen-linked analogs (<200°C) .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a unique structural framework that combines a triazolo-pyrimidine core with various functional groups, which may influence its interaction with biological targets.

Chemical Structure

The compound's molecular formula is C22H20N4OC_{22}H_{20}N_4O, and it features a methoxy group and a carboxamide functional group, enhancing its solubility and reactivity. The structural representation is as follows:

\text{N 2 methoxy 5 methylphenyl 2 5 methyl 3 oxo 7 phenyl 2H 3H 1 2 4 triazolo 4 3 c pyrimidin 2 yl}acetamide}

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit diverse biological activities including anti-inflammatory and anticancer properties. However, detailed investigations into its mechanisms of action remain limited.

Anticancer Activity

Research indicates that derivatives of pyrazolo-pyrimidine compounds often display significant cytotoxic effects against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF73.79Apoptosis induction
Compound BNCI-H46012.50Cell cycle arrest
Compound CHep-23.25Enzyme inhibition

Studies have shown that similar compounds can inhibit cancer cell proliferation through various pathways such as apoptosis and cell cycle modulation .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects, which are common among pyrazole derivatives. These compounds can modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response.

While the exact mechanism of action for this compound remains under investigation, it is hypothesized that it may interact with various receptors or enzymes based on its structural characteristics. Such interactions could lead to altered signaling pathways associated with cancer progression or inflammation .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. The most potent compound showed an IC50 value of 0.01 µM against MCF7 cells .
  • Inhibition of Aurora-A Kinase : A derivative was reported to inhibit Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, showcasing the potential for targeting specific kinases involved in cancer cell proliferation .

Q & A

What synthetic methodologies are commonly employed to prepare triazolo[4,3-c]pyrimidine derivatives like this compound?

Level : Basic
Answer :
The synthesis typically involves cyclocondensation reactions between substituted acetamide intermediates and heterocyclic precursors. For example, chloroacetylation of aromatic amines (e.g., 2-methoxy-5-methylaniline) followed by coupling with triazolopyrimidinone moieties under basic conditions (e.g., potassium carbonate in DMF) is a standard approach . Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from reactive intermediates like chloroacetyl chloride .

How is structural characterization of this compound performed to confirm its identity and purity?

Level : Basic
Answer :
A combination of spectroscopic and analytical techniques is used:

  • NMR : 1^1H and 13^{13}C NMR verify substituent positions and aromatic proton environments. For example, methoxy protons resonate at δ ~3.8 ppm, while acetamide carbonyls appear at δ ~170 ppm .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to the triazolopyrimidine core .
  • HPLC : Purity (>95%) is validated using reverse-phase chromatography with UV detection at λ = 254 nm .

What experimental design principles are critical for optimizing reaction yields in triazolopyrimidine synthesis?

Level : Advanced
Answer :
Design of Experiments (DoE) methodologies, such as factorial designs, are employed to assess variables like solvent polarity, temperature, and catalyst loading. For instance:

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions. Mixed solvents (e.g., DMF/water) can improve yield .
  • Catalyst Screening : Bases like triethylamine or K2_2CO3_3 influence reaction kinetics. Excess base may degrade sensitive intermediates, requiring stoichiometric balancing .
  • Temperature Control : Reactions are often conducted at reflux (80–100°C) to accelerate cyclization but must avoid decomposition of the triazole ring .

How can researchers resolve contradictions in biological activity data reported for similar triazolopyrimidine analogs?

Level : Advanced
Answer :
Discrepancies often arise from variations in assay conditions or structural impurities. Mitigation strategies include:

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate structural effects .
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may influence reported efficacy .
  • Computational Validation : Molecular docking studies (e.g., using AutoDock Vina) can reconcile activity differences by analyzing binding mode variations due to substituent changes (e.g., methoxy vs. methyl groups) .

What computational approaches are used to predict the pharmacokinetic properties of this compound?

Level : Advanced
Answer :

  • QSAR Modeling : Quantitative Structure-Activity Relationship models correlate substituent electronic parameters (e.g., Hammett σ values) with logP and bioavailability .
  • ADMET Prediction : Tools like SwissADME estimate intestinal permeability (Caco-2) and cytochrome P450 interactions, critical for preclinical profiling .
  • Molecular Dynamics Simulations : Assess stability of the compound in target binding pockets (e.g., kinase ATP sites) over nanosecond timescales .

What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Level : Advanced
Answer :

  • Continuous-Flow Chemistry : Transitioning from batch to flow systems minimizes exothermic risks during chloroacetylation and improves mixing efficiency .
  • Purification Bottlenecks : Recrystallization scalability is limited; alternatives like centrifugal partition chromatography (CPC) or preparative HPLC are explored .
  • Regulatory Compliance : Impurity thresholds (e.g., genotoxic intermediates) must meet ICH guidelines, requiring rigorous in-process controls .

How are structure-activity relationship (SAR) studies designed to enhance the bioactivity of this compound?

Level : Advanced
Answer :

  • Substituent Scanning : Systematic replacement of the methoxy group (e.g., with halogens or alkyl chains) evaluates steric/electronic effects on target binding .
  • Fragment-Based Drug Design : X-ray crystallography of the compound bound to target proteins (e.g., kinases) identifies hotspots for functional group addition .
  • In Silico Mutagenesis : Tools like Rosetta predict the impact of structural modifications on binding affinity and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.